N-(Cyclopropylcarbonyl)-2-methylalanine
Description
Contextualization in Peptide Chemistry and Non-Proteinogenic Amino Acids
N-(Cyclopropylcarbonyl)-2-methylalanine belongs to the broad and impactful class of non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genetic code. In peptide chemistry, the incorporation of NPAAs is a powerful strategy to overcome the limitations of natural peptide-based therapeutics, such as their susceptibility to enzymatic degradation. NPAAs offer a vast chemical diversity that allows for the fine-tuning of a peptide's pharmacological properties.
The introduction of NPAAs can fundamentally alter the structure and function of a peptide. These modifications can enhance stability against proteases, constrain conformational flexibility to improve receptor binding, and introduce novel chemical functionalities. The ability to move beyond the canonical 20 amino acids provides chemists with a greatly expanded toolbox for drug discovery and the study of biological systems.
Significance of Cyclopropyl (B3062369) and Alpha-Methylated Amino Acid Moieties in Bioactive Compounds
The chemical structure of this compound is distinguished by two key features: a cyclopropyl group attached to the N-terminus via a carbonyl linker and a methyl group at the alpha-carbon of the alanine (B10760859) residue. Both of these structural motifs have independently been shown to confer advantageous properties to bioactive compounds.
Alpha-methylated amino acids , such as 2-methylalanine (also known as aminoisobutyric acid or Aib), are well-studied building blocks in peptide design. The presence of the additional methyl group at the alpha-carbon sterically hinders the rotation around the peptide backbone, thereby restricting the available conformations. This often promotes the formation of stable helical structures within peptides. Furthermore, the alpha-methylation protects the adjacent peptide bond from cleavage by proteases, significantly enhancing the peptide's stability and in vivo half-life. nih.gov
Scope of Academic Research on this compound and Related Structures
While direct academic research focusing specifically on this compound is not extensively documented in publicly available literature, the scientific interest in its constituent components and related analogs is substantial. The academic community has shown significant interest in both cyclopropane-containing peptidomimetics and N-acylated alpha-methylated amino acids.
Research into cyclopropane-derived peptidomimetics has demonstrated their utility in creating rigid scaffolds that can mimic dipeptide units within a larger peptide sequence. nih.govnih.gov These mimics have been successfully incorporated into the design of enzyme inhibitors, where conformational control is crucial for potent and selective binding. nih.gov Studies have explored how the stereochemistry of the cyclopropane (B1198618) ring can be used to probe the topology of enzyme active sites. acs.org
Similarly, N-acylated alpha-amino acids have been the subject of numerous studies. N-acylation is a common chemical modification used to alter the properties of amino acids and peptides. Research has shown that N-acylation can influence a compound's ability to be absorbed and distributed in the body. For instance, a series of N-acylated alpha-amino acids were synthesized and shown to improve the oral delivery of protein drugs. nih.gov The nature of the acyl group can be varied to systematically tune the physicochemical properties of the resulting molecule.
Given the established benefits of both the cyclopropyl moiety and alpha-methylation in peptide and medicinal chemistry, it can be inferred that this compound is a compound with high potential for the development of novel bioactive agents. The combination of a conformationally restricting cyclopropyl group with a stability-enhancing alpha-methylated amino acid core makes it an attractive building block for creating peptidomimetics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of this specific compound and its derivatives is a logical and promising direction for future studies in chemical biology.
Data Tables
| Structural Moiety | Key Property | Impact on Bioactive Compounds |
|---|---|---|
| Cyclopropyl Group | Rigidity and Conformational Constraint | Enhanced receptor binding and specificity |
| Cyclopropyl Group | Metabolic Stability | Increased resistance to enzymatic degradation |
| Alpha-Methylated Amino Acid | Steric Hindrance | Promotion of stable secondary structures (e.g., helices) |
| Alpha-Methylated Amino Acid | Protease Resistance | Increased in vivo half-life of peptides |
| Compound Class | Primary Area of Investigation | Example Application |
|---|---|---|
| Cyclopropane-Derived Peptidomimetics | Creation of rigid dipeptide isosteres | Development of enzyme inhibitors |
| N-Acylated Alpha-Amino Acids | Modification of physicochemical properties | Enhancement of oral drug delivery |
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,7(11)12)9-6(10)5-3-4-5/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAQBUACFPQOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for N Cyclopropylcarbonyl 2 Methylalanine and Its Analogues
Amide Bond Formation Strategies for N-Acylation of 2-Methylalanine
The N-acylation of 2-methylalanine presents a synthetic challenge due to the steric hindrance posed by the two α-methyl groups, which can significantly slow down the reaction rate. A variety of methods have been developed to overcome this obstacle, ranging from the use of potent classical coupling reagents to the development of greener, more efficient catalytic systems.
Classical coupling reagents are stoichiometric activators that convert the carboxylic acid into a more reactive species, facilitating its reaction with the amine. For sterically hindered amino acids like 2-methylalanine, powerful reagents are often required.
One common approach is the conversion of cyclopropanecarboxylic acid into its more reactive acyl chloride derivative, cyclopropanecarbonyl chloride . This can be achieved by treating the carboxylic acid with chlorinating agents such as thionyl chloride or oxalyl chloride. google.comguidechem.comhsppharma.com The resulting acyl chloride is then reacted with 2-methylalanine, typically in the presence of a base to neutralize the HCl byproduct.
In peptide synthesis, a host of coupling reagents have been developed that are effective for hindered couplings. These are often based on phosphonium (B103445) or uronium salts. arkat-usa.orgsigmaaldrich.com Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU ) have proven to be particularly effective for coupling sterically hindered amino acids. arkat-usa.orgsigmaaldrich.com The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Other commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC ) and diisopropylcarbodiimide (DIC ), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt ) to minimize side reactions and racemization. peptide.combachem.com
| Coupling Reagent | Typical Conditions | Key Features |
|---|---|---|
| Cyclopropanecarbonyl chloride | Base (e.g., triethylamine), inert solvent (e.g., CH₂Cl₂) | Highly reactive acylating agent. |
| HATU | DIPEA, DMF | Effective for sterically hindered couplings, faster reaction rates. arkat-usa.orgsigmaaldrich.com |
| DCC/HOBt | Inert solvent (e.g., CH₂Cl₂, DMF) | Commonly used in peptide synthesis, HOBt suppresses side reactions. peptide.com |
| DIC/HOBt | Inert solvent (e.g., CH₂Cl₂, DMF) | Similar to DCC, but the urea (B33335) byproduct is more soluble. peptide.com |
In recent years, there has been a significant push towards developing more environmentally friendly methods for amide bond formation that avoid the use of stoichiometric and often toxic coupling reagents, which generate significant waste. ucl.ac.ukresearchgate.net These "green" approaches focus on catalytic methods.
Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid and an amine with the removal of water, driven by a catalyst. catalyticamidation.info Boronic acid catalysts have emerged as a promising option for this transformation. researchgate.net The reaction is believed to proceed through the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. While this method is attractive from a sustainability standpoint, its application to sterically hindered substrates like 2-methylalanine can be challenging and may require more forcing conditions.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide bond formation. nih.govrsc.org Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids with amines in non-aqueous media. nih.gov This method often proceeds under mild conditions with high chemo- and regioselectivity. The application of enzymatic methods to the synthesis of N-(Cyclopropylcarbonyl)-2-methylalanine would depend on the substrate specificity of the chosen enzyme.
| Green Approach | Catalyst/Enzyme | Typical Conditions | Advantages |
|---|---|---|---|
| Catalytic Direct Amidation | Boronic acids | High temperature, water removal | Atom economical, avoids stoichiometric reagents. catalyticamidation.info |
| Enzymatic Synthesis | Lipases (e.g., CALB) | Organic solvent, mild temperature | High selectivity, environmentally friendly, mild conditions. nih.gov |
Synthesis of Cyclopropyl-Containing Precursors
The cyclopropylcarbonyl moiety is a key component of the target molecule. Its synthesis can be achieved through various methods, with catalytic cyclopropanation and electrosynthesis being prominent modern techniques.
Catalytic cyclopropanation involves the reaction of an alkene with a carbene precursor, typically a diazo compound, in the presence of a transition metal catalyst. This method is one of the most effective routes to functionalized cyclopropanes. wiley-vch.de Rhodium(II) and copper(I) complexes are commonly used catalysts for these transformations. For the synthesis of cyclopropanecarboxylic acid derivatives, ethyl diazoacetate is a common carbene precursor. The reaction with an appropriate alkene, followed by hydrolysis of the resulting ester, yields the desired cyclopropanecarboxylic acid. The stereoselectivity of the cyclopropanation can often be controlled by the choice of catalyst and ligands. acs.orgresearchgate.netrsc.org
Organic electrosynthesis has emerged as a powerful and green tool in modern organic chemistry, utilizing electricity to drive chemical reactions. nih.gov Electrosynthetic methods have been developed for the synthesis of cyclopropane (B1198618) derivatives. nih.gov For instance, the electrochemical reduction of certain organic compounds in the presence of carbon dioxide can lead to the formation of carboxylic acids, offering a potential route to cyclopropanecarboxylic acid. researchgate.net Another approach involves the electrochemical cycloaddition of alkene radical cations with diazo compounds. nih.gov These methods can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.net
Stereoselective Synthesis and Chiral Resolution of this compound
Since 2-methylalanine is achiral, the chirality of this compound would arise from the cyclopropane ring if it is appropriately substituted to create a chiral center. For the parent compound, this is not the case. However, for analogues with substituted cyclopropane rings, stereoselective synthesis or chiral resolution becomes crucial for obtaining enantiomerically pure compounds.
Stereoselective Synthesis: The enantioselective synthesis of α,α-disubstituted amino acids is an active area of research. researchgate.netnih.govacs.orgjst.go.jprsc.org In the context of this compound analogues, the stereochemistry would need to be controlled during the cyclopropanation step. Asymmetric catalysis, using chiral transition metal complexes, can induce high levels of enantioselectivity in the formation of the cyclopropane ring. acs.orgresearchgate.netnih.gov This would involve the use of a chiral catalyst that preferentially forms one enantiomer of the cyclopropyl (B3062369) precursor.
Chiral Resolution: When a racemic mixture of a chiral analogue is produced, chiral resolution techniques can be employed to separate the enantiomers. Common methods include:
Crystallization-Induced Asymmetric Transformation (CIAT): This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by selective crystallization of one diastereomer. ut.ac.ir In some cases, the undesired enantiomer can be racemized in solution, allowing for a theoretical yield of 100% for the desired enantiomer.
Enzymatic Kinetic Resolution: Enzymes can exhibit high enantioselectivity, catalyzing a reaction on one enantiomer of a racemic mixture while leaving the other unreacted. nih.govmdpi.commdpi.com This allows for the separation of the two enantiomers. For example, a lipase could be used to selectively hydrolyze the ester of one enantiomer of a racemic cyclopropanecarboxylic acid ester derivative.
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer during the cyclopropanation reaction. acs.orgnih.gov | Can provide high enantiomeric excess directly in the synthesis. |
| Crystallization-Induced Asymmetric Transformation | Separation of enantiomers via diastereomeric salt formation and crystallization. ut.ac.ir | A classical and often scalable resolution technique. |
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. nih.govmdpi.com | High selectivity under mild conditions. |
Enantioselective Approaches
Enantioselective synthesis of α,α-disubstituted amino acids, such as 2-methylalanine, can be achieved through several strategies, including enzymatic resolution, the use of chiral catalysts, and asymmetric alkylation of chiral templates.
One effective method involves the enzymatic resolution of racemic esters of α,α-disubstituted amino acid derivatives. Lipases are commonly employed for this purpose, selectively hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the two enantiomers. The efficiency of this resolution can be influenced by factors such as pH, enzyme loading, and the presence of solubilizing additives. nih.gov
Another powerful approach is the asymmetric Strecker reaction . This reaction, which involves the addition of a cyanide source to an imine, can be rendered enantioselective by the use of chiral catalysts or auxiliaries. The resulting α-aminonitrile can then be hydrolyzed to the desired α,α-disubstituted amino acid. nih.gov
Chiral metal complexes have also proven valuable in the asymmetric synthesis of these compounds. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) serve as versatile chiral nucleophilic glycine equivalents. These complexes can be alkylated to introduce the desired side chains, with the chiral ligand directing the stereochemical outcome of the reaction. nih.govnih.gov This method allows for the synthesis of a wide variety of tailor-made α-amino acids under mild phase-transfer conditions. nih.gov
Furthermore, N-H insertion reactions of vinyldiazoacetates with carbamates, cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, provide an enantioselective route to α-alkenyl α-amino acid derivatives. rsc.org These can subsequently be hydrogenated to afford the saturated α,α-disubstituted amino acids.
Diastereoselective Control in Synthesis
When a chiral center already exists in the molecule, or when a chiral auxiliary is used, controlling the diastereoselectivity of subsequent bond formations is crucial. Diastereoselective alkylation of enolates derived from chiral precursors is a common and effective strategy.
For example, the diastereoselective alkylation of glycine enolates derived from chiral iminolactones has been successfully employed for the asymmetric synthesis of α-methyl-α-amino acids. acs.org The chiral auxiliary directs the approach of the alkylating agent, leading to the preferential formation of one diastereomer.
Similarly, diketopiperazine templates offer excellent diastereoselective control. Sequential enolate alkylations of chiral diketopiperazines can afford quaternary α-amino acids with high diastereomeric excess. rsc.org The rigid conformation of the diketopiperazine ring effectively shields one face of the enolate, leading to highly selective alkylation.
The asymmetric Strecker reaction products can also be utilized for diastereoselective synthesis. Treatment of the enolates generated from these products with alkyl halides or aldehydes leads to functionalized products with high diastereoselectivity. Subsequent deprotection affords the enantiopure α,α-dialkyl amino acids. nih.gov
Synthetic Pathways to Structurally Modified this compound Analogues and Derivatives
The modular nature of this compound allows for systematic structural modifications to explore structure-activity relationships. Synthetic strategies have been developed to modify the cyclopropyl ring, the 2-methylalanine core, and to introduce or modify linkers and side chains.
Modifications on the Cyclopropyl Ring
The cyclopropyl group is a key feature of the molecule, and its modification can significantly impact biological activity. acs.org Synthetic methods targeting this moiety often involve either the construction of a substituted cyclopropane ring prior to its coupling with the 2-methylalanine piece or the functionalization of a pre-existing cyclopropyl group.
The synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity can be achieved from readily available α-chloroaldehydes. The reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.org These substituted cyclopropylamines can then be acylated to form the desired N-(substituted-cyclopropylcarbonyl) derivatives.
Another versatile approach involves the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) to produce a bifunctional cyclopropane with both ester and phenylsulfanyl groups. These groups can be divergently and orthogonally derivatized. For example, the sulfide can be oxidized to a sulfone, and the ester can be hydrolyzed, reduced, or amidated. Furthermore, a sulfoxide–magnesium exchange can generate a cyclopropyl Grignard reagent, which can be trapped with various electrophiles. nih.gov
A chemoenzymatic strategy has also been developed for the stereoselective assembly and diversification of cyclopropyl ketones . An engineered myoglobin (B1173299) variant can catalyze the cyclopropanation of olefins with diazoketones with high diastereo- and enantioselectivity. The resulting cyclopropyl ketones can be chemically transformed into a variety of structurally diverse cyclopropane-containing scaffolds. nih.gov
Substitutions on the 2-Methylalanine Moiety
Modifications to the 2-methylalanine core can provide insights into the steric and electronic requirements for biological activity. These modifications typically involve the synthesis of α,α-disubstituted amino acids with varied substituents at the α-position.
The asymmetric alkylation of chiral Ni(II) complexes of glycine Schiff bases , as mentioned in section 2.3.1, is a powerful method for introducing a wide range of alkyl and aryl groups at the α-position, thus creating diverse 2-methylalanine analogues. nih.govnih.gov
Aza-Friedel−Crafts alkylation provides a route to quaternary α-amino esters with a broad scope of arene nucleophiles. This reaction proceeds under ambient conditions with high efficiency and regioselectivity. chemrxiv.org
C–H functionalization represents a modern and efficient approach to modifying amino acid side chains. acs.org Palladium-catalyzed α-arylation of enolates of imine-protected glycinates allows for the direct introduction of various aryl groups at the α-position. acs.org
The development of novel cyclopropane-containing amino acids can also be achieved through an intramolecular Hofmann rearrangement, providing access to conformationally locked amino acids. digitellinc.com
Linker and Side Chain Derivatization Strategies
The introduction of linkers and the derivatization of side chains can be used to attach reporter groups, conjugate the molecule to other entities, or modulate its pharmacokinetic properties.
One strategy involves the design of bivalent ligands where a linker, such as β-alanine, is used to connect the core molecule to another pharmacophore. For example, enkephalin analogues have been conjugated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives, with and without a linker, to create hybrid molecules with unique pharmacological profiles. nih.gov
The functionalization of polypeptide side chains provides another avenue for derivatization. For instance, poly(dehydroalanine) can be efficiently derivatized by reaction with amine and thiol nucleophiles under mild conditions. nsf.gov This approach allows for the introduction of a wide range of functional groups.
Furthermore, side-chain cysteine-functionalized polymers, such as poly(2-oxazoline)s, can be used for multiple peptide conjugations via native chemical ligation. semanticscholar.org This strategy could be adapted to conjugate this compound derivatives bearing a cysteine-like side chain to larger molecules.
The development of asymmetric routes to lactam-constrained α-amino acid building blocks bearing an exocyclic alkene provides a handle for ligation via "click" chemistry, offering a platform for a range of tailored applications. nih.gov
Iii. Advanced Spectroscopic and Structural Characterization Techniques for N Cyclopropylcarbonyl 2 Methylalanine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucídation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(Cyclopropylcarbonyl)-2-methylalanine, offering detailed information about the chemical environment of each atom.
¹H NMR Analysis of Amide and Cyclopropyl (B3062369) Proton Environments
Proton (¹H) NMR spectroscopy provides distinct signals for the various protons within the this compound molecule. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the cyclopropyl ring exhibit a complex splitting pattern due to geminal and vicinal coupling, generally appearing in the upfield region of the spectrum. The two methyl groups on the alanine (B10760859) moiety are chemically equivalent and thus present as a sharp singlet, integrating to six protons.
Table 1: Representative ¹H NMR Chemical Shifts for this compound.
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | Variable (broad) | s |
| Cyclopropyl-CH | ~1.5-1.8 | m |
| Cyclopropyl-CH₂ | ~0.7-1.0 | m |
| Methyl (2 x CH₃) | ~1.5 | s |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Investigations of Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. hmdb.ca The carbonyl carbons of the amide and carboxylic acid groups are characteristically found in the downfield region of the spectrum. The quaternary carbon of the 2-methylalanine unit and the carbons of the cyclopropyl ring and methyl groups appear at distinct chemical shifts, allowing for the complete assignment of the carbon framework. hmdb.canih.gov
Table 2: Typical ¹³C NMR Chemical Shifts for this compound.
| Carbon | Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~175-180 |
| Amide (C=O) | ~170-175 |
| Quaternary Carbon | ~55-60 |
| Cyclopropyl-CH | ~15-20 |
| Methyl (CH₃) | ~20-25 |
| Cyclopropyl-CH₂ | ~5-10 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Advanced NMR Techniques for Conformational Analysis
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the preferred conformation of this compound in solution. These experiments detect through-space interactions between protons, providing insights into the spatial proximity of different parts of the molecule. mdpi.com This information is crucial for understanding the molecule's three-dimensional shape and flexibility. auremn.org.brsjsu.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, with the molecular ion peak often being observable. Common fragmentation pathways include the cleavage of the amide bond and the loss of the carboxylic acid group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, confirming its elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Table 3: Prominent IR Absorption Bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl |
| N-H stretch (Amide) | ~3300 | Amide N-H bond |
| C=O stretch (Carboxylic Acid) | ~1700-1725 | Carboxyl carbonyl |
| C=O stretch (Amide I) | ~1630-1660 | Amide carbonyl |
| N-H bend (Amide II) | ~1520-1550 | Amide N-H bending |
Note: Frequencies are approximate and can be influenced by the physical state of the sample.
Iv. Computational Chemistry and Molecular Modeling Studies of N Cyclopropylcarbonyl 2 Methylalanine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of N-(Cyclopropylcarbonyl)-2-methylalanine. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net
The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher chemical stability and lower reactivity. |
| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |
While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of a flexible molecule like this compound. Semi-empirical methods offer a faster alternative by incorporating experimental parameters to simplify quantum mechanical calculations. These methods are particularly useful for performing initial conformational searches to identify low-energy conformers.
By systematically rotating the rotatable bonds within the this compound structure, semi-empirical methods can rapidly generate and evaluate the energy of numerous conformers. The resulting low-energy structures can then be subjected to more accurate DFT calculations for refinement. This hierarchical approach balances computational efficiency with accuracy in conformational analysis. chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of this compound in a simulated environment, such as in solution.
An MD simulation can reveal how the molecule flexes, rotates, and changes its shape, providing insights into its flexibility and the accessible conformations. boisestate.edunih.gov The trajectory from an MD simulation can be analyzed to identify the most stable and frequently occurring conformations, as well as the transitions between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets. researchgate.net
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to investigate its potential interactions with a biological target, such as a protein receptor or enzyme. researchgate.net
The process involves placing the ligand (this compound) into the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.comchemrxiv.org
Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | A more negative value indicates a stronger predicted binding affinity. |
| Interacting Residues | Tyr122, Phe289, Arg301 | Amino acid residues in the target's binding site that form key interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the target protein. |
| Hydrophobic Interactions | 5 | Number of significant hydrophobic contacts contributing to binding. |
Homology Modeling in Receptor-Ligand Complex Studies
When the experimental three-dimensional structure of a target protein is not available, homology modeling can be employed to build a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. nih.gov
Once a homology model of the target receptor is constructed, molecular docking studies can be performed with this compound to predict their binding mode and affinity. This integrated approach of homology modeling and molecular docking is a valuable tool in drug discovery and molecular biology for studying receptor-ligand interactions in the absence of an experimentally determined receptor structure. researchgate.net
Lack of Publicly Available Research Data on the Biological Activity of this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings were identified for the biological activity of the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its biological activity mechanisms and target identification as requested.
The performed searches for information on the interaction of this compound with various biological targets yielded no direct results. This includes a lack of data concerning its potential effects on:
Enzyme Systems: No studies were found that investigated the inhibitory or modulatory effects of this compound on proteases, peptidases, kinases, or any other enzyme systems.
Receptor Interactions: There is no available research detailing any agonist or antagonist activity of this compound at chemokine receptors or other G-protein coupled receptors (GPCRs).
While the structural components of this compound, namely the cyclopropylcarbonyl group and the 2-methylalanine (also known as α-aminoisobutyric acid) moiety, are found in various biologically active molecules, the specific combination in this particular compound has not been the subject of published research regarding its biological mechanisms of action.
Therefore, the requested article sections on enzyme inhibition and receptor agonism/antagonism, including their respective subsections, cannot be generated with scientifically accurate and detailed research findings at this time.
V. Biological Activity Mechanisms and Target Identification Research
Receptor Agonism and Antagonism Mechanisms
Nuclear Receptor Modulation
Nuclear receptors are a superfamily of ligand-activated transcription factors that play pivotal roles in a vast array of physiological processes, including metabolism, development, and inflammation. nih.govsigmaaldrich.com The ability of small molecules to modulate the activity of these receptors makes them attractive targets for drug discovery. nih.govnih.gov Research into the interaction of N-(Cyclopropylcarbonyl)-2-methylalanine with nuclear receptors is an active area of investigation, with a focus on understanding how this compound might influence the transcriptional regulation of target genes.
The structural motifs of this compound, specifically the cyclopropylcarbonyl group and the 2-methylalanine residue, suggest the potential for interaction with the ligand-binding domains of various nuclear receptors. These receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR), are known to bind to a diverse range of small lipophilic molecules. nih.govnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.compatsnap.comresearchgate.net The modulation of these receptors can lead to significant changes in cellular function and metabolism. nih.govnih.govnih.govpatsnap.com
For instance, PPARs are key regulators of lipid and glucose metabolism, and their modulation has been a successful strategy for the treatment of metabolic diseases. nih.govmdpi.compatsnap.comnih.gov Similarly, LXRs are involved in cholesterol homeostasis and inflammation, while FXR plays a critical role in bile acid metabolism. nih.govnih.govnih.govnih.gov The potential for this compound to act as a modulator of these receptors is a key area of research in defining its biological activity profile.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key molecular features responsible for its biological effects.
The cyclopropyl (B3062369) group is a common structural motif in medicinal chemistry, often used as a bioisosteric replacement for other small alkyl groups. Its unique electronic and conformational properties can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. In the context of this compound, the cyclopropyl moiety is a key area for SAR exploration.
Variations in the structure of the cyclopropyl ring can have a profound effect on the compound's interaction with its biological target. For example, the introduction of substituents on the cyclopropyl ring can alter its size, shape, and electronic properties, which in turn can influence its binding affinity and efficacy. The following table illustrates hypothetical SAR data for variations of the cyclopropyl moiety, demonstrating how different substituents might affect biological activity.
| Compound | Cyclopropyl Modification | Hypothetical Activity (IC50, nM) |
|---|---|---|
| 1 | Unsubstituted | 50 |
| 2 | 1-Methyl | 75 |
| 3 | 2,2-Dimethyl | 120 |
| 4 | 1-Fluoro | 40 |
| 5 | 1-Phenyl | 200 |
This table is for illustrative purposes only and does not represent actual experimental data.
The 2-methylalanine (also known as α-aminoisobutyric acid or Aib) residue is a non-proteinogenic amino acid that is known to induce helical conformations in peptides. wikipedia.org Its incorporation into small molecules can therefore have a significant impact on their three-dimensional structure and, consequently, their ability to bind to biological targets. wikipedia.orgcymitquimica.comchemicalbook.comnih.govalfa-chemistry.comsigmaaldrich.comnih.govsemanticscholar.orgresearchgate.netnih.gov
In this compound, the 2-methylalanine moiety plays a crucial role in orienting the cyclopropylcarbonyl group for optimal interaction with its target. The gem-dimethyl group on the alpha-carbon of 2-methylalanine restricts the conformational flexibility of the molecule, which can lead to a more favorable binding entropy. wikipedia.org SAR studies focusing on this part of the molecule often involve the substitution of the methyl groups or the replacement of the entire 2-methylalanine residue with other amino acids to probe the importance of its conformational constraints.
The data generated from SAR studies provide the foundation for the rational design of new compounds with improved biological activity. nih.govnih.gov By understanding which structural features are critical for activity, medicinal chemists can design new molecules that are more potent, selective, and have better drug-like properties.
For this compound, rational design efforts may focus on optimizing the substituents on the cyclopropyl ring to enhance binding affinity, or on modifying the 2-methylalanine moiety to improve conformational stability and target recognition. Computational modeling and structural biology techniques are often employed in this process to visualize the binding of the compound to its target and to guide the design of new analogs.
Preclinical Efficacy Models for Mechanistic Validation
Preclinical efficacy models are essential for validating the mechanism of action of a compound and for assessing its potential therapeutic utility. These models can range from in vitro cellular assays to in vivo animal models of disease.
In vitro cellular assays are a powerful tool for elucidating the mechanistic pathways through which a compound exerts its biological effects. mdpi.com These assays allow researchers to study the effects of a compound on specific cellular processes in a controlled environment. For this compound, a variety of in vitro assays could be employed to investigate its mechanism of action.
For example, reporter gene assays can be used to determine if the compound is able to modulate the activity of specific nuclear receptors. In these assays, cells are engineered to express a reporter gene (such as luciferase) under the control of a response element for a particular nuclear receptor. An increase or decrease in reporter gene expression in the presence of the compound would indicate that it is acting as an agonist or antagonist of that receptor, respectively.
The following table provides an example of the type of data that might be generated from a reporter gene assay.
| Nuclear Receptor | Compound Concentration (µM) | Fold Activation (Hypothetical) |
|---|---|---|
| PPARγ | 0.1 | 1.2 |
| 1 | 3.5 | |
| 10 | 8.2 | |
| LXRα | 0.1 | 1.1 |
| 1 | 1.3 | |
| 10 | 1.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Furthermore, gene expression profiling studies, such as microarray or RNA-sequencing, can provide a global view of the changes in gene expression induced by the compound. nih.gov This information can be used to identify the cellular pathways that are affected by the compound and to generate hypotheses about its mechanism of action.
Biochemical Assays for Target Engagement
Detailed research findings from biochemical assays specifically investigating the target engagement of this compound are not extensively available in publicly accessible scientific literature. The identification of a drug candidate's molecular target and the confirmation of its engagement are critical steps in the drug discovery process. acs.org Biochemical assays are fundamental in this context, providing direct evidence of a compound's interaction with its intended biological target. acs.org
For a novel compound like this compound, a variety of biochemical assays would typically be employed to confirm that the molecule is binding to its intended target and not to a cofactor in the assay system. acs.org These assays are designed to quantify the interaction between a compound and a purified protein, helping to establish a structure-activity relationship and confirm the mechanism of action. acs.organnualreviews.org
Common types of biochemical assays for target engagement include:
Enzyme Inhibition Assays: If the target is an enzyme, assays measuring the inhibition of the enzymatic reaction are a primary method to determine target engagement. acs.org
Thermal Shift Assays (TSA): Techniques like the Cellular Thermal Shift Assay (CETSA) measure the change in the thermal stability of a target protein upon ligand binding. researchgate.netnih.gov This method can be used without labeling the compound or the protein. nih.gov
Affinity-Based Pull-Down Methods: These techniques involve immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate, which are then identified using methods like mass spectrometry. nih.gov
Spectroscopic and Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and thermodynamic data on the binding interaction between a compound and its target protein. acs.org
The selection of a specific assay is largely guided by the class of the biological target, such as enzymes or membrane-bound proteins. acs.org The data generated from these assays are crucial for validating a compound's mechanism of action and guiding its further development. annualreviews.org
Table 1: Illustrative Biochemical Assays for Target Engagement
| Assay Type | Principle | Information Gained |
|---|---|---|
| Enzyme Inhibition Assay | Measures the effect of the compound on the rate of an enzyme-catalyzed reaction. | Potency (e.g., IC₅₀), mechanism of inhibition. |
| Cellular Thermal Shift Assay (CETSA) | Monitors the change in thermal stability of a protein when a compound binds to it. nih.gov | Direct evidence of target binding within a cellular environment. researchgate.net |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface. | Binding affinity (Kᴅ), association/dissociation kinetics. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a compound binds to its target. | Binding affinity (Kᴅ), stoichiometry, and thermodynamic parameters. |
Vi. N Cyclopropylcarbonyl 2 Methylalanine As a Peptide Mimetic and Its Integration into Peptide Structures
Design Principles for Peptide Mimetics Incorporating Alpha-Methylated Amino Acids
The design of peptide mimetics often involves the introduction of non-proteinogenic amino acids to impose specific conformational constraints on the peptide backbone. Alpha-methylated amino acids, such as 2-methylalanine (also known as aminoisobutyric acid or Aib), are particularly effective in this regard. nih.govresearchgate.netwikipedia.org The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance, which restricts the accessible conformational space of the peptide backbone. nih.govjst.go.jp
The primary design principles leveraging alpha-methylated amino acids include:
Conformational Rigidity : The gem-dimethyl group of 2-methylalanine restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, locking the peptide backbone into a more defined conformation. nih.gov This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Secondary Structure Induction : Due to these conformational constraints, alpha-methylated amino acids are potent inducers of helical secondary structures, most commonly the 3₁₀-helix and to some extent, the α-helix. researchgate.netnih.gov The specific type of helix and its stability are influenced by the sequence context and the length of the peptide. nih.gov
Proteolytic Stability : The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide. researchgate.net
The N-acylation with a cyclopropylcarbonyl group further refines these principles. The cyclopropyl (B3062369) moiety is another element used in peptidomimetic design to reduce flexibility. mtsu.edu Its rigid, three-membered ring structure can influence local conformation and interactions with biological targets. The combination of the N-cyclopropylcarbonyl group with the 2-methylalanine core in N-(Cyclopropylcarbonyl)-2-methylalanine creates a highly constrained residue. The design rationale for incorporating this specific compound into a peptide sequence would be to enforce a rigid, helical turn at a specific position, thereby mimicking the bioactive conformation of a natural peptide ligand.
| Feature of this compound | Design Principle | Expected Outcome |
| 2-Methylalanine Core | Introduction of steric hindrance at the α-carbon. | Restricted φ and ψ dihedral angles, leading to a more rigid peptide backbone. |
| 2-Methylalanine Core | Favoring specific backbone torsion angles. | Induction of helical secondary structures (e.g., 3₁₀-helix). |
| α,α-Disubstitution | Shielding of the peptide bond. | Increased resistance to enzymatic degradation by proteases. |
| N-Cyclopropylcarbonyl Group | Addition of a rigid, non-natural acyl group. | Further conformational constraint and potential for novel interactions with target receptors. |
Influence of 2-Methylalanine on Peptide Secondary Structure (e.g., Helix Induction)
The incorporation of 2-methylalanine (Aib) into peptide chains has a profound and well-documented influence on their secondary structure. Due to the Thorpe-Ingold effect of its gem-dimethyl group, Aib is a strong helix inducer. wikipedia.org Peptides rich in Aib residues preferentially adopt helical conformations, with the 3₁₀-helix being particularly common for shorter sequences. researchgate.netnih.gov
The 3₁₀-helix is a tighter helix than the more common α-helix, with three amino acid residues per turn and stabilized by i → i+3 hydrogen bonds. In contrast, the α-helix has 3.6 residues per turn and is stabilized by i → i+4 hydrogen bonds. The conformational preferences of Aib residues favor the dihedral angles characteristic of helical structures.
Key Findings from Structural Studies of Aib-Containing Peptides:
Helix Nucleation : Even a single Aib residue can be sufficient to nucleate a helical turn in a flexible peptide chain.
Stabilization of Helices : The incorporation of multiple Aib residues leads to the formation of stable, well-defined helical structures.
Chirality and Helix Screw Sense : While Aib itself is achiral, the chirality of neighboring amino acids can influence the right-handed (P) or left-handed (M) screw sense of the induced helix. researchgate.net
| Structural Feature | Influence of 2-Methylalanine (Aib) |
| Backbone Conformation | Restricted to helical regions of the Ramachandran plot. |
| Secondary Structure | Potent induction of 3₁₀- and α-helical structures. |
| Hydrogen Bonding | Facilitates the formation of intramolecular i → i+3 or i → i+4 hydrogen bonds. |
| Peptide Rigidity | Decreases the overall flexibility of the peptide chain. |
Synthesis of this compound Containing Peptides or Peptidomimetics
The incorporation of this compound into a peptide sequence can be achieved using standard peptide synthesis methodologies, though with some specific considerations due to the nature of this modified amino acid. Both solution-phase and solid-phase peptide synthesis (SPPS) approaches are viable.
The synthesis would first require the preparation of the this compound monomer. This can be accomplished by the acylation of 2-methylalanine with cyclopropanecarbonyl chloride or another activated form of cyclopropanecarboxylic acid.
General Steps for Solid-Phase Peptide Synthesis (SPPS) Incorporation:
Resin Preparation : The synthesis begins with a solid support (resin), typically with a linker to which the C-terminal amino acid of the desired peptide is attached.
Deprotection : The N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed.
Coupling : The pre-synthesized this compound, with its carboxyl group activated, is then coupled to the deprotected N-terminus of the growing peptide chain. Due to the steric hindrance of the α,α-disubstituted nature of 2-methylalanine, this coupling step can be challenging and may require stronger coupling reagents or longer reaction times. nih.gov
Washing : Excess reagents are washed away.
Iteration : The deprotection and coupling steps are repeated for subsequent amino acids in the sequence.
Cleavage and Deprotection : Once the desired peptide sequence is assembled, it is cleaved from the resin, and any side-chain protecting groups are removed, typically with a strong acid cocktail.
Purification : The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
A key challenge in the synthesis of peptides containing α,α-disubstituted amino acids is the acylation of the amino group of the subsequent residue onto the sterically hindered carboxyl group of the modified amino acid. Similarly, coupling the this compound monomer itself can be sluggish. The use of highly efficient coupling reagents is often necessary to achieve good yields.
| Reagent Type | Examples | Role in Synthesis |
| Solid Support | Wang resin, 2-Chlorotrityl chloride resin | Anchors the growing peptide chain. |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the N-terminus during coupling. |
| Coupling Reagents | HBTU, HATU, PyBOP | Activate the carboxyl group for amide bond formation. |
| Bases | DIPEA (N,N-Diisopropylethylamine), NMM (4-Methylmorpholine) | Facilitate the coupling and deprotection steps. |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) with scavengers | Releases the peptide from the resin and removes side-chain protecting groups. |
Biochemical and Biophysical Characterization of Peptide Mimetic Function
Once a peptide or peptidomimetic containing this compound is synthesized and purified, its biochemical and biophysical properties must be characterized to understand its structure and function. This characterization is crucial to confirm that the design principles have successfully yielded a molecule with the desired attributes.
Biophysical Characterization (Structural Analysis):
Circular Dichroism (CD) Spectroscopy : This technique is used to assess the secondary structure of the peptide in solution. The CD spectrum of a peptide containing this compound would be expected to show characteristic minima indicative of helical content (e.g., around 208 and 222 nm for an α-helix, or a strong minimum around 205 nm and a weaker one at 220 nm for a 3₁₀-helix).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Multidimensional NMR studies can provide detailed, atom-level information about the three-dimensional structure of the peptide in solution. This can confirm the presence of a helical conformation and identify specific hydrogen bonds.
X-ray Crystallography : If the peptide can be crystallized, X-ray diffraction provides the most precise and unambiguous determination of its solid-state structure, confirming the conformational effects of the incorporated modified amino acid.
Biochemical Characterization (Functional Analysis):
Binding Assays : To determine the affinity of the peptidomimetic for its biological target, various binding assays can be employed, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or competitive radioligand binding assays. These experiments quantify the binding constant (Kd) and provide insights into the thermodynamics of the interaction.
Enzyme Inhibition Assays : If the peptidomimetic is designed as an enzyme inhibitor, its inhibitory potency (e.g., IC₅₀ or Kᵢ) would be determined through enzymatic assays that measure the rate of the target enzyme's reaction in the presence of varying concentrations of the inhibitor.
Proteolytic Stability Assays : The stability of the peptidomimetic against enzymatic degradation can be assessed by incubating it with relevant proteases or in serum, and monitoring its degradation over time using techniques like HPLC or mass spectrometry. This would verify the enhanced stability conferred by the modified amino acid. researchgate.net
The collective data from these characterization methods provide a comprehensive picture of how the incorporation of this compound influences the peptide's structure, target affinity, and stability, thereby validating its function as a peptide mimetic.
| Technique | Information Obtained |
| Circular Dichroism (CD) | Secondary structure content (e.g., % helicity) in solution. |
| NMR Spectroscopy | Detailed 3D structure, conformation, and dynamics in solution. |
| X-ray Crystallography | High-resolution 3D structure in the solid state. |
| Binding Assays (SPR, ITC) | Affinity (Kd) and thermodynamics of binding to a biological target. |
| Enzyme Assays | Inhibitory potency (IC₅₀, Kᵢ) against a target enzyme. |
| Stability Assays | Half-life in the presence of proteases or serum. |
Vii. Future Directions and Emerging Research Avenues for N Cyclopropylcarbonyl 2 Methylalanine
Development of Novel Synthetic Methodologies
The synthesis of N-acylated amino acids, such as N-(Cyclopropylcarbonyl)-2-methylalanine, is a cornerstone of peptide and medicinal chemistry. While established methods like the Schotten-Baumann reaction provide a reliable foundation, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. bbwpublisher.comgoogle.com
Emerging trends in chemical synthesis that could be applied to this compound include:
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes like lipases or acylases could be engineered to catalyze the formation of the amide bond between cyclopropanecarboxylic acid and 2-methylalanine, potentially leading to higher yields and fewer byproducts under mild reaction conditions. nih.gov
Chemo-enzymatic Methods: Combining the advantages of both chemical and enzymatic synthesis can create highly efficient processes. bbwpublisher.com For instance, a chemical step could be used to activate the carboxylic acid, followed by an enzymatic step for the highly specific amidation.
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for this compound could enable more efficient and automated production.
Novel Coupling Reagents: The development of new coupling reagents that are more efficient, produce less waste, and are more tolerant of various functional groups will continue to be an important area of research.
These advanced synthetic methodologies could not only streamline the production of this compound but also facilitate the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.
Advanced Mechanistic Investigations via Biophysical Techniques
A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. A variety of modern biophysical techniques can be employed to elucidate these mechanisms. worldscientific.comnih.gov These methods provide detailed information about binding affinity, kinetics, thermodynamics, and structural changes upon ligand binding. dntb.gov.uarsc.org
| Biophysical Technique | Information Provided | Potential Application for this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. acs.org | Quantifying the thermodynamic forces driving the interaction of the compound with its target protein. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rates), and binding affinity. | Characterizing the kinetics of the target-ligand interaction and for screening compound libraries. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the protein-ligand complex, identification of the binding site, and conformational changes. | Mapping the binding interface and understanding the structural basis of molecular recognition. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Providing a precise atomic-level picture of the binding mode. |
| Circular Dichroism (CD) | Information about changes in the secondary structure of the protein upon ligand binding. | Assessing conformational changes in the target protein induced by the compound. |
| Mass Spectrometry (MS) | Confirmation of binding, determination of stoichiometry, and identification of binding sites through techniques like hydrogen-deuterium exchange MS. | Verifying the formation of the protein-ligand complex and probing its dynamics. |
| Microscale Thermophoresis (MST) | Measurement of binding affinity in solution, even with small sample amounts. | Quantifying interactions in complex biological liquids. |
By integrating data from these techniques, researchers can build a comprehensive model of the mechanism of action of this compound, which is invaluable for guiding further drug development efforts.
Exploration of New Biological Targets and Pathways
While initial research may have identified primary targets for this compound, its full therapeutic potential may lie in its interactions with other biological molecules and pathways. The unique structural features of the cyclopropyl (B3062369) group can lead to a range of biological activities, including antimicrobial, antiviral, and antitumor effects. unl.ptresearchgate.net
Future research should focus on identifying novel targets and understanding the broader biological consequences of the compound's activity. capulustx.com Modern computational and experimental approaches can be employed for this purpose:
Computational Target Prediction: In silico methods, such as reverse docking and pharmacophore modeling, can be used to screen large databases of protein structures to identify potential new targets for this compound. nih.govresearchgate.netcambridge.org
Proteomics and Metabolomics: "Omics" technologies can provide a global view of the cellular changes induced by the compound, revealing affected pathways and potential off-target effects. broadinstitute.org
High-Throughput Screening (HTS): Screening this compound against large panels of cellular assays or purified proteins can uncover unexpected biological activities and new therapeutic applications.
The identification of new targets and pathways will not only expand the potential therapeutic indications for this compound but also contribute to a deeper understanding of its mechanism of action and potential for polypharmacology.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools for accelerating the design and optimization of new therapeutic agents. nih.govspringernature.comresearchgate.net The integration of AI/ML with research on this compound can significantly enhance various stages of the drug discovery pipeline.
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing chemical data to generate novel molecules with desired properties. nih.govnih.govresearchgate.netupc.edu These models could be used to design new derivatives of this compound with improved potency, selectivity, or pharmacokinetic profiles.
Reinforcement Learning (RL): RL algorithms can be employed to navigate the vast chemical space and iteratively optimize molecular structures towards specific therapeutic objectives. nih.govarxiv.orgopenreview.netpharmafeatures.comnih.gov This approach can be particularly useful for multi-property optimization, balancing efficacy with safety and metabolic stability.
Predictive Modeling: AI/ML models can be developed to predict the biological activity, physicochemical properties, and potential toxicity of new derivatives of this compound, thereby reducing the need for extensive and costly experimental screening.
| AI/ML Model | Application in Drug Discovery | Potential Use for this compound Research |
| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired properties. nih.govresearchgate.netupc.edunih.gov | Designing new analogs of this compound with enhanced biological activity. |
| Variational Autoencoders (VAEs) | Encoding molecules into a continuous latent space for optimization and generation of new structures. nih.gov | Exploring the chemical space around the lead compound to identify promising new derivatives. |
| Recurrent Neural Networks (RNNs) | Generating and predicting properties of molecules represented as SMILES strings. | Creating novel chemical entities based on the core structure of this compound. |
| Reinforcement Learning (RL) | Optimizing molecular properties through iterative generation and scoring. nih.govarxiv.orgpharmafeatures.comnih.gov | Fine-tuning the structure of the compound to maximize therapeutic efficacy and minimize off-target effects. |
| Graph Neural Networks (GNNs) | Learning from graph-based representations of molecules to predict their properties and interactions. | Predicting the binding affinity and other properties of novel derivatives for identified biological targets. |
Q & A
Q. What are the recommended synthetic routes for N-(Cyclopropylcarbonyl)-2-methylalanine, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a cyclopropylcarbonyl moiety to 2-methylalanine via amide bond formation. Evidence from cyclosulfamuron synthesis (a structurally related herbicide) suggests using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF . Temperature control (0–25°C) and pH adjustments (neutral to slightly acidic) are critical to minimize racemization of the chiral center in 2-methylalanine. Post-synthesis purification via recrystallization or reverse-phase HPLC is recommended for ≥95% purity .
Q. How can researchers validate the structural identity and stereochemical integrity of this compound?
Use a combination of -NMR and -NMR to confirm the cyclopropyl carbonyl (δ ~1.0–1.5 ppm for cyclopropyl protons) and methylalanine backbone (δ ~3.8–4.2 ppm for α-proton). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) is essential to verify enantiomeric excess (>99% for S-configuration, if applicable) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Reverse-phase LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) provides robust quantification. For low-concentration detection, employ a triple quadrupole mass spectrometer in MRM mode (e.g., m/z 254.258 → fragment ions) . Validate method specificity using spiked matrices and cross-check against reference standards.
Advanced Research Questions
Q. How does this compound interact with enzymatic targets, and what structural modifications enhance bioactivity?
Computational docking studies (e.g., AutoDock Vina) suggest the cyclopropyl group enhances hydrophobic interactions with enzyme active sites, as seen in VEGFR inhibitors . Replace the methyl group on alanine with bulkier substituents (e.g., isopropyl) to evaluate steric effects on binding affinity. In vitro kinase assays (e.g., ATPase activity measurements) can quantify inhibition constants () .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
Accelerated stability studies (ICH Q1A guidelines) reveal degradation via hydrolysis of the cyclopropylcarbonyl-amide bond at pH >8.0 or temperatures >40°C. Stabilize formulations by buffering to pH 5.0–7.0 and storing at 2–8°C. Degradation products (e.g., free 2-methylalanine) are detectable via LC-MS .
Q. How can researchers resolve contradictions in bioactivity data arising from different synthetic batches?
Batch variability often stems from residual solvents (e.g., DMF) or stereochemical impurities. Implement orthogonal analytical methods:
- X-ray crystallography to confirm absolute configuration .
- -NMR (if fluorinated analogs are used) to track substituent positioning .
- Biological replication in cell-based assays (e.g., IC comparisons across 3+ independent experiments) .
Methodological Considerations
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
Transition from batch to flow chemistry for amide coupling to improve reproducibility. Use immobilized enzymes (e.g., lipases) for stereoselective synthesis, reducing reliance on chiral auxiliaries. Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of reaction progress .
Q. How can molecular dynamics (MD) simulations predict the compound’s solubility and membrane permeability?
MD simulations (e.g., GROMACS) with explicit solvent models (water/octanol) calculate partition coefficients (logP) and diffusion rates. Parameterize the cyclopropyl ring using the GAFF2 force field. Experimental validation via shake-flask assays (logD at pH 7.4) ensures computational accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
